(S)-2-Amino-4-(3-fluorophenyl)butanoic acid (S)-2-Amino-4-(3-fluorophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 1260587-78-7
VCID: VC13669768
InChI: InChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m0/s1
SMILES: C1=CC(=CC(=C1)F)CCC(C(=O)O)N
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol

(S)-2-Amino-4-(3-fluorophenyl)butanoic acid

CAS No.: 1260587-78-7

Cat. No.: VC13669768

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-4-(3-fluorophenyl)butanoic acid - 1260587-78-7

Specification

CAS No. 1260587-78-7
Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
IUPAC Name (2S)-2-amino-4-(3-fluorophenyl)butanoic acid
Standard InChI InChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m0/s1
Standard InChI Key IBUPJVAZBFPWLJ-VIFPVBQESA-N
Isomeric SMILES C1=CC(=CC(=C1)F)CC[C@@H](C(=O)O)N
SMILES C1=CC(=CC(=C1)F)CCC(C(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)F)CCC(C(=O)O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-amino-4-(3-fluorophenyl)butanoic acid, delineates its backbone: a four-carbon chain with an amino group at C2, a carboxylic acid at C4, and a 3-fluorophenyl substituent at C4 . The 3-fluorophenyl group introduces steric and electronic effects that modulate solubility and receptor binding. Key structural descriptors include:

  • SMILES Notation: C1=CC(=C(C=C1)F)CC(C(C(=O)O)N)\text{C1=CC(=C(C=C1)F)CC(C(C(=O)O)N)}

  • InChI Key: IBUPJVAZBFPWLJ-VIFPVBQESA-N\text{IBUPJVAZBFPWLJ-VIFPVBQESA-N}

  • Chirality: The (2S) configuration ensures enantiomeric specificity, critical for interactions with chiral biological systems .

Table 1: Comparative Analysis of Fluorophenyl-Substituted β-Amino Acids

Compound NameFluorine PositionMolecular FormulaKey Applications
(S)-2-Amino-4-(3-fluorophenyl)butanoic acid3-fluoroC10H12FNO2\text{C}_{10}\text{H}_{12}\text{FNO}_2Drug intermediates, enzyme studies
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid4-fluoroC10H12FNO2\text{C}_{10}\text{H}_{12}\text{FNO}_2Neuromodulator research
4-(2-Fluorophenyl)butanoic acid2-fluoroC10H11FO2\text{C}_{10}\text{H}_{11}\text{FO}_2Material science applications

Synthesis and Manufacturing

Chemical Synthesis

Traditional synthetic routes involve multi-step organic reactions:

  • Friedel-Crafts Acylation: Introduction of the fluorophenyl group via electrophilic aromatic substitution .

  • Reductive Amination: Conversion of ketone intermediates to amines using sodium cyanoborohydride .

  • Chiral Resolution: Separation of enantiomers using chiral auxiliaries or chromatography .

Biocatalytic Approaches

Recent advances employ transaminase-mediated synthesis to enhance enantioselectivity and yield :

  • Enzyme Systems: Dual transaminase cascades recycle co-substrates (e.g., isopropylamine) to drive equilibrium toward product formation .

  • Hybrid Nanoflowers (HNF): Immobilizing enzymes in copper phosphate nanoflowers improves stability, enabling 7 reuse cycles with 95% retention of activity .

Table 2: Synthetic Methods and Yields

MethodYield (%)Purity (%)Advantages
Chemical Synthesis60–7590–95Scalability
Biocatalytic (HNF)82–95>98Eco-friendly, high enantiopurity

Pharmacological and Industrial Applications

Drug Intermediate Synthesis

The compound serves as a precursor for sitagliptin intermediates, a dipeptidyl peptidase-4 inhibitor used in diabetes management . Its β-amino acid structure mimics natural amino acids, facilitating integration into peptide-based therapeutics.

Enzyme Inhibition Studies

The fluorophenyl moiety’s electron-withdrawing effects make it a candidate for transition-state analog design in protease inhibition .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

  • 3-Fluoro vs. 4-Fluoro: Meta-substitution (3-fluoro) reduces steric hindrance compared to para-substitution, enhancing enzyme binding in some cases .

  • 2-Fluoro Derivatives: Ortho-substitution increases torsional strain, reducing conformational flexibility .

Chirality and Bioactivity

The (2S) configuration is critical for receptor specificity. In contrast, (R)-enantiomers of related compounds show diminished activity at GABA_B receptors .

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